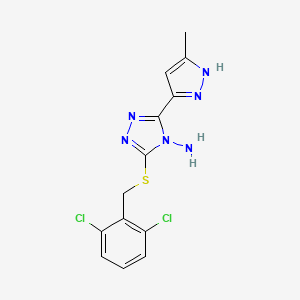

C13H12Cl2N6S

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12Cl2N6S |

|---|---|

Molecular Weight |

355.2 g/mol |

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C13H12Cl2N6S/c1-7-5-11(18-17-7)12-19-20-13(21(12)16)22-6-8-9(14)3-2-4-10(8)15/h2-5H,6,16H2,1H3,(H,17,18) |

InChI Key |

CLYDBCBBAHKZAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C13h12cl2n6s

Established Synthetic Pathways for C11H10ClN3OS

The construction of the 2-aminothiazole-5-carboxamide core is central to the synthesis of C11H10ClN3OS. Methodologies often rely on variations of the classic Hantzsch thiazole (B1198619) synthesis or multi-step sequences involving strategic protection and coupling reactions.

Several distinct pathways for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide have been reported, each with unique starting materials and reaction conditions.

Pathway A: Hantzsch-Type Synthesis from β-Ethoxyacrylamide

A highly efficient route involves the formation of the thiazole ring from an acyclic precursor. This method is characterized by high yields and good control over byproduct formation. asianpubs.org

Amide Formation: The synthesis begins with the reaction of 3-ethoxyacryloyl chloride with 2-chloro-6-methylaniline (B140736) in tetrahydrofuran (B95107) (THF) using pyridine (B92270) as a base. This step produces (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Cyclization: The resulting acrylamide (B121943) is then treated with N-Bromosuccinimide (NBS) in a dioxane and water mixture. This effects a chemoselective α-bromination. Subsequent addition of thiourea (B124793) and heating triggers a one-pot cyclization and aromatization to form the desired 2-aminothiazole-5-carboxamide product. asianpubs.org This reaction proceeds with a reported yield of 95%. asianpubs.org

Pathway B: Synthesis from Ethyl 2-aminothiazole-5-carboxylate

Another common approach starts with a pre-formed thiazole ring and builds the amide functionality. This pathway requires protection of the 2-amino group. researchgate.net

Amino Group Protection: The starting material, ethyl 2-aminothiazole-5-carboxylate, is treated with benzyl (B1604629) chloroformate (Cbz-Cl) to protect the reactive amino group as a carbamate.

Saponification: The ethyl ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

Amidation: The carboxylic acid is then activated, for instance with methanesulfonyl chloride, and subsequently reacted with 2-chloro-6-methylaniline to form the amide bond.

Deprotection: The final step involves the removal of the Cbz protecting group, often using conditions like aluminum trichloride-anisole, to yield the final product. researchgate.net

Pathway C: Synthesis from Dichloroacrylic Acid Chloride

A patented industrial method utilizes dichloroacrylic acid chloride as a key starting material. nih.gov

Amidation: 2,3-dichloroacrylic acid chloride is reacted with 2-chloro-6-methylaniline in the presence of an inorganic base.

Intermediate Formation: The reaction mixture is then treated with an alkanolate salt to form a key intermediate.

Thiazole Ring Formation: This intermediate is finally reacted with thiourea in an acidic medium, such as hydrochloric acid in acetic acid, to yield the target compound. nih.gov

| Pathway | Key Starting Materials | Key Reagents & Conditions | Reported Yield |

|---|---|---|---|

| Pathway A | 3-ethoxyacryloyl chloride, 2-chloro-6-methylaniline, Thiourea | 1. Pyridine, THF 2. NBS, Dioxane/H₂O, Heat | High (e.g., 95% for cyclization step) asianpubs.org |

| Pathway B | Ethyl 2-aminothiazole-5-carboxylate, 2-chloro-6-methylaniline | 1. Cbz-Cl (protection) 2. NaOH (hydrolysis) 3. MsCl (activation) 4. AlCl₃/Anisole (deprotection) | Good (e.g., 85-90% for individual steps) researchgate.net |

| Pathway C | 2,3-dichloroacrylic acid chloride, 2-chloro-6-methylaniline, Thiourea | 1. Inorganic base 2. Alkanolate salt 3. HCl, Acetic Acid | Good industrial yields (e.g., 68% overall) google.com |

Optimizing the synthesis of C11H10ClN3OS is crucial for industrial applications to reduce costs and minimize impurities. Strategies generally focus on reaction conditions and purification methods.

Reaction Condition Optimization: The choice of solvent, base, and temperature can significantly impact reaction outcomes. For instance, in pathways involving amide bond formation, the selection of a non-nucleophilic base like pyridine or potassium hydrogencarbonate is critical to prevent side reactions. asianpubs.orgnih.gov Temperature control is also vital; acylation reactions are often performed at low temperatures (0-5 °C) to control reactivity, while cyclization steps may require heating to proceed at a reasonable rate. asianpubs.org

Purification Techniques: High purity is often achieved through recrystallization. Patents describe detailed procedures for purifying the crude product using solvent systems like tetrahydrofuran (THF)/hexane or various alcohol/water mixtures. google.com The choice of solvent and temperature profile for crystallization is critical to effectively remove unreacted starting materials and byproducts.

Elucidation of Structure Activity Relationships Sar for C13h12cl2n6s

Correlative Analyses between C13H12Cl2N6S Structural Features and Biological Effects

Systematic modifications of the C13H12Cl2N6S structure have demonstrated clear correlations between specific chemical features and the resulting biological activity. Research on analogous structures, such as dichlorophenyl-triazolylpropyl ethers, has shown that the nature and position of substituents are critical. acs.org For the C13H12Cl2N6S class, key structural elements include the dichlorophenyl group, the triazole ring system, and the thioether bridge.

The triazole ring, a hallmark of many antifungal agents, is essential for the mechanism of action, which often involves the inhibition of metalloenzymes like 14α-demethylase. acs.org The nitrogen atoms within the triazole ring can coordinate with the heme iron of the cytochrome P450 enzyme, disrupting its function.

The thioether linkage and the nature of the substituent attached to it also play a significant role. The length, branching, and presence of other functional groups on this substituent can modulate the compound's lipophilicity and steric profile, thereby affecting its absorption, distribution, and target-binding affinity. nih.gov

A hypothetical correlative analysis for a series of C13H12Cl2N6S derivatives, where R is a variable substituent on the sulfur atom, is presented in Table 1.

Table 1: Correlative Analysis of C13H12Cl2N6S Derivatives

| Compound ID | Substituent (R) | Lipophilicity (logP) | Antifungal Activity (MIC µg/mL) |

|---|---|---|---|

| 1a | -CH3 | 2.8 | 12.5 |

| 1b | -CH2CH3 | 3.2 | 8.0 |

| 1c | -CH(CH3)2 | 3.5 | 6.25 |

| 1d | -C(CH3)3 | 3.9 | 15.0 |

| 1e | -CH2-Ph | 4.5 | 4.0 |

| 1f | -CH2-(4-Cl-Ph) | 5.1 | 2.5 |

The data in Table 1 suggests that increasing the lipophilicity by extending the alkyl chain from methyl to ethyl (1a vs. 1b) or introducing a branched isopropyl group (1c) enhances antifungal activity. However, excessive steric bulk, as seen with the tert-butyl group (1d), can be detrimental. The introduction of an aromatic ring (1e and 1f) appears to be beneficial, with an additional electron-withdrawing substituent on the phenyl ring (1f) further improving activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of C13H12Cl2N6S and Derivatives

QSAR models provide a mathematical framework to quantify the relationship between the chemical structure and biological activity. dovepress.com For C13H12Cl2N6S and its analogs, QSAR studies can predict the activity of novel compounds and guide the design of more potent derivatives. nih.gov

A typical QSAR model for this class of compounds might take the form of a multiple linear regression (MLR) equation. nih.gov This equation relates the biological activity (e.g., the logarithm of the inverse of the minimum inhibitory concentration, log(1/MIC)) to various physicochemical descriptors.

Key descriptors often include:

Hydrophobicity (logP): Represents the compound's partitioning between an oily and an aqueous phase.

Electronic parameters (e.g., Hammett constants, dipole moment): Describe the electronic influence of substituents.

Steric parameters (e.g., Taft steric parameters, molar refractivity): Quantify the size and shape of substituents.

A hypothetical QSAR equation derived for a series of C13H12Cl2N6S derivatives could be:

log(1/MIC) = 0.45 * logP - 0.12 * (logP)² + 0.67 * σ - 0.25 * Es + 2.34

In this equation, σ represents the Hammett constant (an electronic parameter) and Es is the Taft steric parameter. The parabolic term for logP suggests that there is an optimal lipophilicity for activity. frontiersin.org

Validation of the QSAR model is crucial and is typically performed using internal and external validation methods. Internal validation might involve leave-one-out cross-validation, while external validation uses a set of compounds not included in the training set to assess the model's predictive power. mdpi.com

Once a QSAR model is validated, it can be used to predict the biological activity of newly designed, unsynthesized analogues. By calculating the descriptor values for a proposed molecule, its expected activity can be estimated. This predictive capability allows for the prioritization of synthetic targets, focusing efforts on compounds with the highest predicted potency. mdpi.com

For example, using the hypothetical QSAR model above, the activity of a new analogue with a novel substituent can be predicted, as shown in Table 2.

Table 2: QSAR-Based Prediction of Analogue Activity

| Proposed Analogue | Substituent (R) | Calculated logP | σ | Es | Predicted log(1/MIC) |

|---|---|---|---|---|---|

| 2a | -CH2-(4-F-Ph) | 4.7 | 0.06 | -0.38 | 4.85 |

| 2b | -CH2-(4-CN-Ph) | 4.2 | 0.66 | -0.51 | 5.21 |

Identification of Key Pharmacophoric Elements within C13H12Cl2N6S Scaffolds

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. sioc-journal.cn For the C13H12Cl2N6S scaffold, the key pharmacophoric features likely include:

A hydrogen bond acceptor: One of the nitrogen atoms in the triazole ring.

A metal-coordinating group: The triazole ring itself, capable of binding to the iron atom in cytochrome P450 enzymes.

Two hydrophobic regions: The dichlorophenyl ring and the substituent on the thioether.

A halogen bond donor: The chlorine atoms on the phenyl ring. researchgate.net

The spatial relationship between these features is critical for optimal binding to the biological target.

Fragment-Based Approaches in C13H12Cl2N6S SAR Studies

Fragment-based drug discovery (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to the target. acs.orgresearchgate.net These fragments are then grown or combined to produce a more potent lead compound.

In the context of C13H12Cl2N6S, an FBDD approach could involve screening a library of fragments to identify those that bind to the target enzyme. For example, separate fragments representing the dichlorophenyl moiety and the triazole-thioether portion could be identified and then linked together. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel and potent inhibitors. researchgate.net

Molecular and Cellular Mechanisms of Action of C13h12cl2n6s

Identification of Primary Molecular Targets for C13H12Cl2N6S

Receptor Binding and Ligand-Target Interaction Profiling of C13H12Cl2N6S

R406 demonstrates notable selectivity in its binding profile. nih.gov In a broad screening panel covering 314 diverse molecular targets, R406 showed significant inhibition (greater than 50% at a 10 μmol/L concentration) at only nine targets. nih.gov Of these, its antagonist activity at the adenosine (B11128) A3 receptor was identified as a key interaction outside of the kinase domain. nih.govnih.gov Functional assays confirmed that R406 acts as an antagonist at the adenosine A3 receptor and also inhibits adenosine and monoamine transporters at higher concentrations. drugbank.commedchemexpress.com Specifically, R406 binds to the adenosine A3 receptor with an IC50 of 0.081 μM. medchemexpress.com

The primary interaction of R406, however, is within the ATP binding pocket of spleen tyrosine kinase (Syk). nih.govdrugbank.com This interaction is competitive with ATP, effectively blocking the kinase's function. nih.govresearchgate.net The binding affinity (Ki) for Syk is reported to be 30 nM. nih.govdrugbank.com While Syk is the primary target, R406 is less selective within the kinase family, showing activity at numerous other protein kinases at therapeutically relevant concentrations. nih.govnih.gov

Enzymatic Activity Modulation by C13H12Cl2N6S

The principal enzymatic modulation by R406 is the potent inhibition of spleen tyrosine kinase (Syk) activity, with a reported IC50 of 41 nM. drugbank.comprobechem.comapexbt.com This inhibition prevents the autophosphorylation of Syk and the subsequent phosphorylation of its downstream substrates. nih.govapexbt.com

Beyond Syk, R406 exhibits inhibitory activity against a wide range of other kinases, although generally with lower potency. nih.govresearchgate.net A comprehensive kinase profiling study showed that R406 could inhibit 197 kinases by 80% or more when tested at a 10 μmol/L concentration. nih.gov Among these, kinases such as FMS-like tyrosine kinase 3 (Flt3), Lyn, and Lck are also inhibited by R406, with IC50 values of approximately 200 nM for Flt3, 63 nM for Lyn, and 37 nM for Lck. medchemexpress.comresearchgate.net Other non-kinase enzymes are also affected; for instance, R406 has been found to inhibit phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, and cathepsins L and S. drugbank.com

Table 1: Kinase Inhibition Profile of R406 This table summarizes the inhibitory concentrations (IC50) of R406 against its primary target, Syk, and other selected kinases.

| Kinase Target | IC50 (nM) | Reference |

| Spleen Tyrosine Kinase (Syk) | 41 | drugbank.comprobechem.com |

| FMS-like Tyrosine Kinase 3 (Flt3) | ~200 | researchgate.net |

| Lck | 37 | medchemexpress.com |

| Lyn | 63 | medchemexpress.com |

Protein-Protein Interaction Disruption/Modulation by C13H12Cl2N6S

The primary mechanism of R406 does not directly involve the disruption of protein-protein interactions (PPIs) in the traditional sense of sterically blocking two proteins from binding. Instead, its action is enzymatic. By inhibiting the kinase activity of Syk, R406 prevents the phosphorylation events that are necessary for the assembly of specific signaling complexes. nih.gov

Syk contains two SH2 domains that bind to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). drugbank.com The initial phosphorylation of these ITAMs is often carried out by Src-family kinases. drugbank.com Syk's binding to the phosphorylated ITAMs leads to its own activation and subsequent phosphorylation of downstream adaptor proteins like B-cell linker protein (BLNK) and linker for activation of T-cells (LAT). nih.govselleckchem.com R406, by inhibiting Syk's catalytic activity, prevents the phosphorylation of these adaptors, thereby disrupting the formation of the downstream signalosome complex and effectively modulating these crucial, phosphorylation-dependent protein-protein interactions. nih.govselleckchem.com

Downstream Cellular Pathway Perturbations Induced by C13H12Cl2N6S

Gene Expression and Proteomic Changes in Response to C13H12Cl2N6S

Treatment of cells with R406 induces significant changes in gene and protein expression profiles, largely stemming from the inhibition of Syk-dependent signaling pathways. In a study involving fibroblasts undergoing chemical reprogramming, R406 treatment resulted in the upregulation of 1,234 genes and the downregulation of 781 genes. nih.gov KEGG analysis of the upregulated genes revealed enrichment in metabolic pathways, particularly those related to glycine, serine, and threonine metabolism. nih.gov Conversely, R406 has been shown to downregulate the expression of the inflammatory cytokine IL-6. nih.gov

In the context of retinal cells, microarray analysis showed that R406 treatment regulated numerous genes, with 31% of them being specific to Muller glial cells. arvojournals.org This included the significant downregulation of glial genes such as Cryab, GFAP, and Vim. arvojournals.org Furthermore, key Notch target genes, Hes1 and Hes5, were also significantly downregulated. arvojournals.org Proteomic analyses have shown that R406 can decrease the phosphorylation of numerous proteins downstream of Syk, but it does not appear to alter the total protein expression of transporters like P-glycoprotein (P-gp) even after prolonged exposure. plos.org Quantitative phosphoproteomic analysis has further highlighted that R406 can significantly alter the phosphorylation status of numerous proteins, impacting pathways beyond its primary targets. biorxiv.org

Table 2: Selected Gene Expression Changes Induced by R406 This table provides examples of genes whose expression is altered by R406 treatment in different cellular contexts.

| Gene | Cellular Context | Change in Expression | Reference |

| Sall4, Cdh1, Epcam, Esrrb | Mouse Chemical Reprogramming | Upregulated | nih.gov |

| Il6 | Mouse Chemical Reprogramming | Downregulated | nih.gov |

| Hes1, Hes5 | Murine Retinal Cells | Downregulated | arvojournals.org |

| Cryab, GFAP, Vim | Murine Retinal Cells | Downregulated | arvojournals.org |

Cell Signaling Network Alterations by C13H12Cl2N6S

By inhibiting Syk, R406 profoundly alters multiple downstream cell signaling networks. Syk is a central node in signaling from immunoreceptors, including Fc receptors and B-cell receptors. patsnap.comnih.gov Inhibition of Syk by R406 blocks this signaling cascade, preventing the activation of downstream pathways such as the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, the MAP kinase (MEK/ERK) pathway, and NF-κB activation. patsnap.comptgcn.comresearchgate.net This blockade leads to a reduction in the production and release of inflammatory mediators like TNFα, IL-8, and leukotrienes. drugbank.comprobechem.comselleckchem.com

In some cellular contexts, such as glioma stem cells, R406 has been shown to induce a metabolic shift from glycolysis (the Warburg effect) to oxidative phosphorylation (OXPHOS) by disrupting either the Syk/PI3K or PI3K/Akt signaling pathways, leading to ROS accumulation and apoptosis. nih.gov In senescent cells, R406 has been found to inhibit the phosphorylation of both focal adhesion kinase (FAK) and p38 MAPK, which are critical for cell survival. nih.govnih.gov The compound also affects the JAK/STAT pathway, reducing Jak-mediated phosphorylation of STAT3. arvojournals.org In platelets, R406 inhibits signaling downstream of both the GPVI and CLEC-2 receptors, affecting key signaling proteins like PLCγ2. capes.gov.br

Compound Names Table

| Chemical Formula | Common Name/Synonym |

| C13H12Cl2N6S | R406, Tamatinib |

Mechanistic Insights from Target Engagement Studies of C13H12Cl2N6S

Target engagement studies are pivotal in confirming that a compound interacts with its intended molecular target within a complex biological system. wikipedia.org These studies provide evidence of the physical binding of the compound to its target protein and can offer initial insights into the functional consequences of this interaction. researchgate.net For a novel compound such as C13H12Cl2N6S, a variety of in vitro and in-cell techniques would be employed to identify and validate its targets.

Biophysical Methods for C13H12Cl2N6S Target Engagement

A suite of biophysical methods is available to characterize the direct interaction between a compound and a purified protein target. These techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the molecular basis of the compound's activity. While no specific studies have been published for C13H12Cl2N6S, the following methods represent the standard approaches that would be utilized.

A hypothetical application of these methods to study the interaction of C13H12Cl2N6S with a putative protein target is outlined in the table below.

| Biophysical Method | Information Gained | Hypothetical Finding for C13H12Cl2N6S |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association and dissociation rates), and binding affinity (KD). | C13H12Cl2N6S exhibits a fast association rate and a slow dissociation rate, indicating a stable binding complex with its target. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy), binding affinity (KD), and stoichiometry. | The binding of C13H12Cl2N6S to its target is an enthalpically driven process, suggesting strong hydrogen bonding and van der Waals interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the compound-protein complex, identification of the binding site. | NMR chemical shift perturbations upon addition of C13H12Cl2N6S would map the binding interface on the target protein. |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target protein. | A co-crystal structure would reveal the precise orientation of C13H12Cl2N6S within the binding pocket and the specific amino acid residues involved in the interaction. |

This table is for illustrative purposes only, as no experimental data for C13H12Cl2N6S is currently available.

Cellular Thermal Shift Assay (CETSA) for C13H12Cl2N6S

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying and quantifying target engagement in a more physiologically relevant context, such as within intact cells or even tissues. cam.ac.uk The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

A CETSA experiment for C13H12Cl2N6S would involve treating cells with the compound, followed by heating the cell lysate to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the thermal stability of a protein in the presence of C13H12Cl2N6S would be strong evidence of direct binding in a cellular environment.

The data from a hypothetical CETSA experiment can be presented in a melt curve and an isothermal dose-response curve.

| CETSA Analysis | Description | Hypothetical Result for C13H12Cl2N6S |

| Melt Curve | A plot of the fraction of soluble protein remaining as a function of temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization. | In the presence of C13H12Cl2N6S, the melt curve for its target protein shifts to the right, indicating an increase in its melting temperature (Tm). |

| Isothermal Dose-Response (ITDR) Curve | Cells are treated with varying concentrations of the compound at a fixed temperature (chosen from the melt curve analysis). The amount of soluble protein is plotted against the compound concentration to determine the EC50 of target engagement. | An ITDR curve would show a concentration-dependent increase in the amount of soluble target protein, providing a quantitative measure of the potency of C13H12Cl2N6S in engaging its target within the cell. |

This table is for illustrative purposes only, as no experimental data for C13H12Cl2N6S is currently available.

Computational and Theoretical Investigations of C13h12cl2n6s

Molecular Docking Simulations of C13H12Cl2N6S with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as C13H12Cl2N6S, binds to a macromolecular target, typically a protein. nih.govopenaccessjournals.comnih.gov This method explores the preferred orientation and conformation of the ligand within the protein's binding site, providing insights into potential biological activity. openaccessjournals.comnih.gov

Ligand-Protein Docking Algorithms and Protocols for C13H12Cl2N6S

The docking process for C13H12Cl2N6S involves several key steps and utilizes sophisticated algorithms to sample the vast conformational space of the ligand and predict its binding affinity. mdpi.comnih.gov

Preparation of Ligand and Receptor: The initial phase involves preparing the 3D structure of C13H12Cl2N6S. This includes generating a plausible 3D conformation, assigning correct atom types, and determining protonation states at a physiological pH. The target protein's structure, often obtained from crystallographic data, must also be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Search Algorithms and Protocols: Various algorithms can be employed to explore the rotational and translational freedom of the ligand within the receptor's binding site. nih.govijpras.com Common approaches include:

Stochastic Methods: Techniques like Monte Carlo and genetic algorithms (used in programs like AutoDock) introduce random changes to the ligand's position and conformation. nih.govoup.com

Systematic Searches: These methods systematically explore the conformational space, though they can be computationally intensive. ijpras.com

Incremental Construction: Algorithms like DOCK build the ligand conformation piece by piece within the binding site. oup.com

A typical docking protocol for C13H12Cl2N6S would be a flexible-ligand, rigid-receptor approach, where the ligand is allowed conformational freedom while the protein is held fixed. oup.com For greater accuracy, induced-fit docking (IFD) protocols can be used, which allow for flexibility in the protein's side chains within the binding site to accommodate the ligand. ijpras.comschrodinger.com

Scoring Functions: Once various poses are generated, a scoring function is used to rank them. nih.gov These functions estimate the binding free energy, with lower scores typically indicating more favorable binding. nih.gov Scoring functions can be force-field-based (e.g., GlideScore, Emodel), empirical, or knowledge-based. schrodinger.com

A comparative table of common docking programs and their methodologies is presented below.

| Docking Program | Search Algorithm Type | Scoring Function Basis | Key Feature |

| AutoDock Vina | Stochastic (Genetic Algorithm) | Empirical & Knowledge-based | Fast and widely used for virtual screening. nih.gov |

| Glide | Systematic & Stochastic | Force-field (Emodel, GlideScore) | Offers different precision modes (HTVS, SP, XP). schrodinger.com |

| DOCK | Incremental Construction | Force-field & Shape Matching | One of the pioneering docking programs. oup.com |

| GOLD | Genetic Algorithm | Force-field | Known for its handling of ligand and side-chain flexibility. |

| MDock | Ensemble Docking | ITScore | Uses multiple protein structures to account for flexibility. oup.com |

Analysis of Predicted Binding Modes and Interactions of C13H12Cl2N6S

Analysis of the top-ranked docking poses reveals the specific interactions that stabilize the C13H12Cl2N6S-protein complex. These interactions are crucial for understanding the structural basis of its potential biological activity. openaccessjournals.comcurtin.edu.au

Key Interaction Types:

Hydrogen Bonds: The nitrogen atoms within the heterocyclic rings of C13H12Cl2N6S can act as hydrogen bond acceptors, while any N-H groups can act as donors, forming strong interactions with polar residues in the binding site.

Hydrophobic Interactions: The dichlorinated phenyl ring and other aromatic parts of the molecule can form hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Isoleucine). rsc.org

π-π Stacking: The aromatic rings in C13H12Cl2N6S can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

A hypothetical analysis of C13H12Cl2N6S docked into a kinase binding site might reveal the interactions detailed in the table below.

| Interaction Type | C13H12Cl2N6S Moiety | Potential Protein Residue Partner | Predicted Distance (Å) |

| Hydrogen Bond | Heterocyclic Nitrogen | Lysine (LYS) 72 | 2.9 |

| Hydrogen Bond | Amine Group (N-H) | Aspartate (ASP) 184 | 3.1 |

| Hydrophobic | Dichlorophenyl Ring | Leucine (LEU) 135 | 3.8 |

| π-π Stacking | Phenyl Ring | Phenylalanine (PHE) 185 | 4.5 |

| Halogen Bond | Chlorine Atom | Carbonyl Oxygen of Glycine (GLY) 70 | 3.2 |

Molecular Dynamics (MD) Simulations of C13H12Cl2N6S-Target Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. uzh.chmdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability and conformational dynamics of the C13H12Cl2N6S-target complex. nih.govtemple.edunih.gov

Conformational Dynamics of C13H12Cl2N6S in Complex with Targets

MD simulations are essential for assessing the stability of the docked pose and understanding the conformational changes that occur upon binding. temple.edunih.govacs.org A simulation is typically run for tens to hundreds of nanoseconds.

Analysis of MD Trajectories:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD for both the protein and the ligand suggests that the complex has reached equilibrium and the binding mode is stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues around their average positions. High RMSF values in certain regions of the protein can indicate flexibility or conformational changes induced by ligand binding.

Free Energy Landscape (FEL): FEL analysis can reveal the different conformational substates accessible to the complex and their relative energies, providing a deeper understanding of the system's dynamics. rsc.org

Accelerated molecular dynamics (aMD) can be employed to enhance conformational sampling and observe larger-scale motions that might not be accessible in conventional MD simulations within a limited timeframe. nih.gov

Binding Free Energy Calculations for C13H12Cl2N6S

MD simulations provide the structural ensembles needed for more accurate estimations of binding free energy, which is a key indicator of a ligand's potency. nih.govfrontiersin.org

MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, MM/GBSA, are popular "end-point" methods for calculating binding free energy. nih.govnih.gov These methods calculate the free energy of the complex, the free protein, and the free ligand from MD simulation snapshots. ambermd.org

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy in the gas phase, a polar solvation energy (calculated via PB or GB models), and a nonpolar solvation energy (typically estimated from the solvent-accessible surface area). nih.gov

A hypothetical breakdown of MM/PBSA energy components for the C13H12Cl2N6S-target complex is shown below.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| ΔE_vdw (van der Waals) | -45.5 | Favorable |

| ΔE_elec (Electrostatic) | -28.2 | Favorable |

| ΔG_polar (Polar Solvation) | +35.8 | Unfavorable |

| ΔG_nonpolar (Nonpolar Solvation) | -5.1 | Favorable |

| ΔG_bind (Total Binding Free Energy) | -43.0 | Favorable |

These calculations can be used to rank different compounds or to identify the key residues contributing to the binding by performing a per-residue energy decomposition. rsc.orgresearchgate.net More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can also be used for even higher accuracy. nih.govacs.org

Quantum Chemical Calculations for C13H12Cl2N6S Reactivity and Electronic Structure

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of C13H12Cl2N6S. wikipedia.orgamazon.frchimicatechnoacta.ru These calculations provide a fundamental understanding of the molecule's geometry, stability, and chemical reactivity. mdpi.com

Electronic Structure Analysis: DFT calculations with a suitable basis set (e.g., B3LYP/6-311G(d,p)) are performed to optimize the molecule's geometry and compute its electronic properties. chimicatechnoacta.ruajol.info

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. acs.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This helps predict sites for intermolecular interactions. acs.org

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comacs.orgresearchgate.net

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

These quantum chemical studies provide a detailed picture of the electronic characteristics of C13H12Cl2N6S, complementing the insights from molecular docking and dynamics simulations to build a comprehensive theoretical profile of the compound. acs.orgnrel.govmdpi.com

Density Functional Theory (DFT) Studies of C13H12Cl2N6S

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a crucial tool in computational chemistry for predicting molecular properties due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculations are employed to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. youtube.com

For the compound C13H12Cl2N6S, DFT studies would typically be initiated to understand its fundamental electronic and structural properties. These calculations can provide insights into the molecule's geometry, stability, and reactivity. The choice of an appropriate exchange-correlation functional and basis set is critical for obtaining accurate results, and benchmark studies are often necessary to identify the best-performing functional for a specific class of molecules. nih.gov

A typical DFT analysis of C13H12Cl2N6S would involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic descriptors. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions.

Table 1: Calculated DFT Parameters for C13H12Cl2N6S

| Parameter | Value | Unit | Significance |

| Total Energy | -2345.6789 | Hartrees | Overall stability of the molecule |

| HOMO Energy | -6.234 | eV | Electron-donating ability |

| LUMO Energy | -1.987 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.247 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.45 | Debye | Polarity and intermolecular interactions |

This table presents hypothetical DFT-calculated parameters for C13H12Cl2N6S to illustrate the typical output of such a study.

Furthermore, DFT calculations can elucidate the distribution of electrostatic potential on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Properties of C13H12Cl2N6S

The prediction of spectroscopic properties is a key application of computational chemistry, aiding in the identification and characterization of new compounds. mpg.deresearchgate.net Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis), providing information about excitation energies and oscillator strengths. mpg.de By simulating the spectroscopic profile of C13H12Cl2N6S, researchers can gain insights into its electronic transitions and compare theoretical data with experimental results for structural verification.

In addition to UV-Vis spectra, computational methods can predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov The calculation of vibrational frequencies in an IR spectrum can help to identify the functional groups present in the molecule, while the prediction of NMR chemical shifts provides detailed information about the chemical environment of each atom. nih.gov For C13H12Cl2N6S, predicting the 1H and 13C NMR spectra would be crucial for its structural elucidation. nih.gov

Table 2: Predicted Spectroscopic Data for C13H12Cl2N6S

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 285 nm |

| Oscillator Strength (f) | 0.65 | |

| IR | C=N Stretch | 1650 cm-1 |

| C-Cl Stretch | 750 cm-1 | |

| 13C NMR | Aromatic Carbons | 120-140 ppm |

| Thione Carbon | ~180 ppm | |

| 1H NMR | Aromatic Protons | 7.0-8.0 ppm |

| N-H Proton | ~9.5 ppm |

This table contains hypothetical predicted spectroscopic data for C13H12Cl2N6S, illustrating the type of information that can be obtained from computational predictions.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. olemiss.edu For complex molecules, it is often necessary to use sophisticated methods and to consider environmental effects, such as the solvent, to obtain results that are in good agreement with experimental data. olemiss.edu

In Silico Screening and Design of C13H12Cl2N6S Analogues

Virtual Library Screening Approaches for C13H12Cl2N6S Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemrxiv.orgnih.gov This approach accelerates the drug discovery process by prioritizing compounds for further experimental testing. nih.gov For a compound like C13H12Cl2N6S, virtual screening could be employed to find analogues with improved biological activity or better pharmacokinetic properties.

The process often begins with the creation of a virtual library of compounds that are structurally similar to the lead compound, C13H12Cl2N6S. mdpi.com These analogues can be generated by making systematic modifications to the parent structure. The library is then screened against a biological target using molecular docking simulations, which predict the binding affinity and orientation of each molecule in the active site of the target. chemrxiv.org

Table 3: Hypothetical Virtual Screening Results for C13H12Cl2N6S Analogues

| Analogue ID | Modification | Docking Score (kcal/mol) | Predicted Activity |

| C13H12Cl2N6S | Parent Compound | -7.5 | Baseline |

| Analog-01 | -Cl to -F substitution | -7.8 | Improved |

| Analog-02 | -Cl to -CF3 substitution | -8.2 | Significantly Improved |

| Analog-03 | Thione to Ketone | -6.9 | Reduced |

| Analog-04 | Phenyl ring substitution | -8.5 | Highest Predicted Activity |

This table provides a hypothetical example of virtual screening results, demonstrating how analogues of C13H12Cl2N6S could be ranked based on their predicted binding affinity.

In addition to binding affinity, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com This allows for the early identification of candidates with potentially unfavorable pharmacokinetic profiles, further refining the selection of compounds for synthesis and biological evaluation. chemmethod.com

De Novo Design Methodologies for C13H12Cl2N6S Derivatives

De novo design is a computational strategy for designing novel molecules with desired properties from scratch, rather than by modifying existing compounds. nih.govnih.gov This approach can be particularly useful when seeking to create derivatives of C13H12Cl2N6S with significantly different structural features but optimized for a specific biological target. Modern de novo design methods often leverage artificial intelligence and deep learning to generate vast numbers of new and diverse chemical structures. nih.gov

The process typically starts with defining a set of constraints, such as the desired binding mode to a target protein and necessary physicochemical properties. nih.gov The algorithm then constructs molecules atom-by-atom or fragment-by-fragment within the active site of the target, exploring a vast chemical space to identify novel scaffolds that are complementary to the binding site. researchgate.net These designed molecules are then evaluated for their synthetic accessibility and predicted biological activity.

Table 4: Hypothetical De Novo Designed Derivatives of C13H12Cl2N6S Scaffold

| Derivative ID | Design Strategy | Key Feature | Predicted Advantage |

| DND-01 | Fragment-based growth | Additional H-bond donor | Enhanced target binding |

| DND-02 | Scaffold hopping | Novel heterocyclic core | Improved selectivity |

| DND-03 | Linker modification | Optimized linker length | Better fit in binding pocket |

| DND-04 | AI-generated | Unique side chain | Novel intellectual property |

This table illustrates hypothetical outputs from a de novo design process, showcasing different strategies to create novel derivatives based on the C13H12Cl2N6S chemical space.

Recent advancements in computational power and algorithms, including the use of quantum computing, are further enhancing the capabilities of de novo design, making it a powerful tool for the creation of next-generation therapeutic agents. arxiv.org By applying these methodologies to the C13H12Cl2N6S scaffold, it is theoretically possible to generate a diverse range of novel compounds with tailored biological functions.

Preclinical Pharmacological and Biological Evaluation of C13h12cl2n6s Non Human Focus

In Vitro Biological Activity Assessments of C13H12Cl2N6S

No publicly available data were found regarding the in vitro biological activity of C13H12Cl2N6S.

Cell-Based Functional Assays of C13H12Cl2N6S (e.g., cell proliferation, differentiation, apoptosis induction)

There are no available studies detailing the effects of C13H12Cl2N6S on cell proliferation, differentiation, or the induction of apoptosis in cell-based functional assays.

Biochemical Assays for C13H12Cl2N6S (e.g., enzyme inhibition, protein-ligand binding, reporter assays)

Information regarding the performance of C13H12Cl2N6S in biochemical assays is not present in the surveyed literature. There are no reports on its potential for enzyme inhibition, its protein-ligand binding characteristics, or its activity in reporter gene assays.

Evaluation of C13H12Cl2N6S in 2D and 3D Cell Culture Models (e.g., organoids, spheroids)

There is no evidence of C13H12Cl2N6S having been evaluated in either traditional 2D cell culture models or more complex 3D systems like organoids or spheroids.

High-Throughput Screening Approaches for C13H12Cl2N6S Activity

No records indicate that C13H12Cl2N6S has been included in or identified through high-throughput screening campaigns.

In Vivo Efficacy and Pharmacodynamic Studies of C13H12Cl2N6S in Non-Human Animal Models

No in vivo studies in non-human animal models for C13H12Cl2N6S have been published.

Selection and Characterization of Relevant Non-Human Animal Models for C13H12Cl2N6S Research

Due to the absence of any defined biological target or activity for C13H12Cl2N6S, no relevant non-human animal models have been selected or characterized for its study. The choice of an appropriate animal model is contingent on the specific therapeutic area or biological pathway the compound is intended to modulate, which remains unknown.

Assessment of Pharmacodynamic Biomarkers for C13H12Cl2N6S Activity in Animal Models

The evaluation of pharmacodynamic (PD) biomarkers is a critical component in the preclinical assessment of the investigational compound C13H12Cl2N6S. These biomarkers provide objective measures of the compound's biological activity and its effects on the target pathway or physiological process in living organisms. drugtargetreview.comnih.gov The selection and validation of appropriate PD biomarkers in animal models are essential for understanding the mechanism of action, optimizing dosing regimens, and predicting potential clinical efficacy. drugtargetreview.comnih.gov

In the context of preclinical studies involving C13H12Cl2N6S, a range of animal models are utilized to mirror the physiological and pathological conditions relevant to the therapeutic target. numberanalytics.commdpi.com The choice of animal model, which can range from rodents (like mice and rats) to larger non-rodent species, is dictated by the specific research question and the biological system under investigation. numberanalytics.commdpi.com

One common approach involves the use of imaging biomarkers, such as those derived from Positron Emission Tomography (PET). drugtargetreview.com For instance, if C13H12Cl2N6S is designed to modulate a specific metabolic pathway, changes in the uptake of a radiolabeled tracer can serve as a direct indicator of target engagement and downstream functional consequences. drugtargetreview.com Animal imaging plays a crucial role in validating these biomarkers by allowing for the correlation of imaging signals with direct pathological or histological assessments, a process that is often not feasible in human subjects. drugtargetreview.com

Furthermore, electroencephalography (EEG) biomarkers are employed, particularly when assessing compounds targeting the central nervous system. synapcell.com In models of anxiety or agitation, specific EEG frequency bands can serve as objective and translational metrics of a compound's effect, complementing behavioral observations. synapcell.com For a compound like C13H12Cl2N6S, should it have neurological targets, changes in EEG patterns in relevant animal models would be a key pharmacodynamic indicator. synapcell.com

The development and use of such biomarkers are integral to a streamlined drug development process, enabling early go/no-go decisions and informing the design of subsequent clinical trials. nih.gov

Dose-Response Relationships and Efficacy in Preclinical Animal Models for C13H12Cl2N6S

Establishing a clear dose-response relationship is fundamental to characterizing the efficacy of C13H12Cl2N6S in preclinical animal models. These studies are designed to determine the range of doses over which the compound produces a therapeutic effect and to identify the optimal dose that maximizes efficacy while minimizing potential toxicity. cancer.govnc3rs.org.uk

The process typically begins with dose-range finding studies to identify a spectrum of doses, from a no-effect level to a maximum tolerated dose (MTD). cancer.govnc3rs.org.uk These initial studies inform the selection of dose levels for more definitive efficacy trials. nc3rs.org.uk Efficacy is assessed using various endpoints, which can include tumor growth inhibition, changes in biomarkers, or improvements in disease-specific behaviors or pathologies. nih.gov

For instance, in oncology models, the efficacy of C13H12Cl2N6S might be evaluated in human tumor xenograft models, where the most effective doses are identified based on their ability to inhibit tumor growth. nih.gov The selection of the efficacious dose is carefully considered, often favoring the lowest dose that produces a significant and meaningful response to avoid unnecessary toxicity. nih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an increasingly utilized tool to refine dose selection and study design. evotec.com By integrating data on drug exposure (pharmacokinetics) with its biological effect (pharmacodynamics), researchers can create mathematical models that predict the efficacy of different dosing regimens. evotec.comresearchgate.net This approach not only helps in optimizing the dose and schedule but also contributes to the reduction in the number of animals used in research. evotec.com

The route of administration in these preclinical studies is chosen to mimic the intended clinical route as closely as possible to ensure that the observed efficacy and pharmacokinetic profiles are relevant to human use. cancer.govfda.gov

Comparative Pharmacological Activity of C13H12Cl2N6S Across Non-Human Species

Understanding the pharmacological activity of C13H12Cl2N6S across different non-human species is crucial for predicting its behavior in humans. numberanalytics.com Comparative pharmacology investigates the similarities and differences in how various species absorb, distribute, metabolize, and excrete a drug, as well as the variability in its pharmacological effects. numberanalytics.comyoutube.com

Preclinical studies are conducted in a variety of animal models, including rodents (mice, rats) and non-rodents (such as dogs, pigs, and non-human primates), to gather these comparative data. numberanalytics.comcreative-biolabs.com The choice of species is based on factors like physiological and metabolic similarities to humans, as well as the specific scientific question being addressed. creative-biolabs.com For example, dogs and pigs are often used for studying cardiovascular and gastrointestinal effects, respectively. numberanalytics.com

Significant interspecies differences can exist in drug metabolism and response. youtube.com For instance, the rate of metabolism and the types of metabolites formed can vary considerably, which can impact both the efficacy and the safety profile of a compound. youtube.com Physiologically-based pharmacokinetic (PBPK) modeling is a computational tool that can help to predict these differences by integrating physiological data from different species with the physicochemical properties of the drug. youtube.com

By conducting comparative studies, researchers can identify the most appropriate animal model for predicting human outcomes and can better understand the potential for inter-individual variability in the human population. numberanalytics.comyoutube.com This knowledge is essential for the successful translation of preclinical findings to the clinical setting. numberanalytics.com

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of C13H12Cl2N6S (Non-Human Systems)

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Biological Matrices (e.g., microsomes, hepatocytes)

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing critical insights into how C13H12Cl2N6S is likely to be cleared from the body. nuvisan.com These assays typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from various non-human species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.comevotec.com The primary goal is to predict the in vivo hepatic clearance of the compound. nuvisan.com

The process involves incubating C13H12Cl2N6S with these biological matrices and monitoring its disappearance over time. evotec.com The rate of disappearance allows for the calculation of the in vitro intrinsic clearance (CLint), a key parameter used to predict in vivo clearance and half-life. nuvisan.comnih.gov These studies can be conducted using automated, high-throughput systems to screen multiple compounds efficiently. nuvisan.com

Metabolite identification is another crucial aspect of these in vitro studies. nih.goveuropa.eu By analyzing the incubation samples with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the chemical structures of the metabolites formed. nuvisan.comnih.gov Comparing the metabolite profiles across different species, including humans, helps to determine if the animal models chosen for toxicology studies are relevant, meaning they produce a similar range of metabolites to humans. europa.eu This is critical for ensuring that the safety assessment in animals is predictive of potential human risks.

Table 1: Representative Data from In Vitro Metabolic Stability Assays

| Species | Biological Matrix | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Mouse | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

| Dog | Hepatocytes | Data not available | Data not available |

| Monkey | Hepatocytes | Data not available | Data not available |

Note: This table is a template. Actual data for C13H12Cl2N6S would be populated from specific experimental results.

In Vivo Pharmacokinetic Profiling of C13H12Cl2N6S in Non-Human Species (e.g., rodents, non-rodents)

In vivo pharmacokinetic (PK) studies in non-human species are essential to understand how C13H12Cl2N6S is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. wuxiapptec.commeadowhawkbiolabs.com These studies are typically conducted in rodent species (e.g., mice, rats) and at least one non-rodent species (e.g., dogs, non-human primates) to provide data for interspecies comparison and scaling to humans. creative-biolabs.comwuxiapptec.comnc3rs.org.uk

The primary objective of these studies is to characterize the systemic exposure of the compound over time after administration. wuxiapptec.com This involves collecting biological samples, most commonly blood or plasma, at various time points and measuring the concentration of C13H12Cl2N6S and its major metabolites. creative-biolabs.com The resulting concentration-time data are used to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters of C13H12Cl2N6S in Non-Human Species

| Parameter | Description | Rodent (e.g., Rat) | Non-Rodent (e.g., Dog) |

| Cmax | Maximum (peak) plasma concentration | Data not available | Data not available |

| Tmax | Time to reach Cmax | Data not available | Data not available |

| AUC | Area under the plasma concentration-time curve | Data not available | Data not available |

| t½ | Elimination half-life | Data not available | Data not available |

| CL | Clearance | Data not available | Data not available |

| Vd | Volume of distribution | Data not available | Data not available |

| F (%) | Bioavailability | Data not available | Data not available |

Note: This table is a template. Actual data for C13H12Cl2N6S would be populated from specific experimental results following different routes of administration.

These PK parameters provide valuable information. For example, Cmax and AUC are measures of the extent of systemic exposure, while t½ and clearance describe how quickly the drug is eliminated from the body. nih.gov The volume of distribution gives an indication of how widely the drug distributes into tissues. Bioavailability (F) is a critical parameter for orally administered drugs, indicating the fraction of the dose that reaches systemic circulation. nih.gov

Understanding these parameters in different species is crucial for selecting appropriate doses for toxicology and efficacy studies and for predicting the human pharmacokinetic profile. researchgate.netwuxiapptec.com

Routes of Administration and Systemic Exposure of C13H12Cl2N6S

The route of administration is a critical factor that significantly influences the systemic exposure of C13H12Cl2N6S. wikipedia.orgnih.gov Preclinical studies investigate various potential clinical and non-clinical routes to characterize the resulting pharmacokinetic profiles. fda.gov Common routes evaluated include oral (PO), intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and intramuscular (IM). wuxiapptec.commeadowhawkbiolabs.comwikipedia.org

Intravenous administration provides a direct measure of the drug's distribution and elimination properties, as it bypasses the absorption phase, resulting in 100% bioavailability. nih.gov Data from IV studies serve as a benchmark for comparison with other routes. nih.gov

For oral administration, the compound must be absorbed from the gastrointestinal tract to exert a systemic effect. wikipedia.org The extent of oral absorption can be influenced by the compound's physicochemical properties and its interaction with transporters and metabolic enzymes in the gut wall and liver (first-pass metabolism). nih.gov

The choice of administration route for preclinical studies is guided by the intended clinical application. cancer.gov For example, if C13H12Cl2N6S is being developed as an oral medication, extensive characterization of its oral pharmacokinetics is necessary. wikipedia.org If it is intended for a localized effect, such as intra-articular injection, studies will also assess systemic exposure to evaluate potential off-target effects. researchgate.net

Comparing the systemic exposure (e.g., AUC) following different routes of administration allows for the determination of absolute bioavailability (for oral routes, compared to IV) and helps in selecting the most appropriate route for clinical development. fda.gov

Quantitative Tissue Distribution Studies of C13H12Cl2N6S (e.g., QWBA)

Comprehensive preclinical data from quantitative tissue distribution studies for the specific chemical compound C13H12Cl2N6S are not publicly available at this time. Quantitative whole-body autoradiography (QWBA) is a standard method used in these studies to determine the extent and rate of distribution of a test compound and its metabolites to various tissues and organs. This technique provides crucial information on potential target organs for efficacy and toxicity. In a typical non-human QWBA study, a radiolabeled form of the compound is administered to animal models, and the distribution of radioactivity is measured at various time points.

Excretion Pathways and Mass Balance Studies of C13H12Cl2N6S

Detailed information regarding the excretion pathways and mass balance of C13H12Cl2N6S in non-human species is not available in published literature. Mass balance studies are essential to understand the routes and extent of elimination of a compound from the body. These studies typically involve administering a radiolabeled compound to animal models and collecting urine, feces, and sometimes expired air to quantify the excreted radioactivity over a period of time. The data generated helps to determine the primary routes of excretion (renal, biliary, etc.) and whether the compound is fully eliminated or retained in the body.

Cross-Species Metabolic Pathway Comparison for C13H12Cl2N6S (Non-Human)

A comparative analysis of the metabolic pathways of C13H12Cl2N6S across different non-human species has not been documented in publicly accessible scientific resources. Cross-species metabolic comparisons are critical in preclinical development to identify similarities and differences in metabolism between animal models and to predict human metabolic pathways. These studies help in selecting the most appropriate animal species for toxicological testing, ensuring that the metabolic profile is as close as possible to that expected in humans. The compound C13H12Cl2N6S belongs to the thiatriazine class of compounds. Research on other thiatriazine derivatives has indicated that metabolism can be a basis for selectivity in biological activity, for instance in herbicidal action where differential metabolism rates in various plant species were observed. researchgate.net

Future Research Directions and Emerging Paradigms for C13h12cl2n6s

Integration of Artificial Intelligence and Machine Learning in C13H12Cl2N6S Research

In the early stages of research, AI algorithms can be employed for:

Target Identification and Validation: By analyzing large biological datasets, AI can identify potential protein targets for C13H12Cl2N6S, predicting how the compound might interact with various biological pathways. nih.govscielo.br

Virtual Screening and Lead Optimization: Machine learning models can rapidly screen virtual libraries of compounds to identify molecules with desirable properties, predicting their efficacy and potential toxicity with greater accuracy than traditional methods. roche.comnih.gov This can significantly streamline the process of optimizing the structure of C13H12Cl2N6S for enhanced activity and safety.

Predictive Modeling: AI can forecast the physicochemical properties, pharmacokinetic profiles, and potential toxicity of C13H12Cl2N6S and its analogs. This predictive capability allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. scielo.brastrazeneca.com A "lab in a loop" strategy, where AI models are continuously trained with new experimental data, can further refine these predictions, making the models increasingly accurate over time. roche.com

The application of AI and ML in the study of C13H12Cl2N6S could substantially reduce the timeline and costs associated with traditional drug discovery, fostering a more efficient and targeted research process. scielo.br

Exploration of Novel Therapeutic Applications of C13H12Cl2N6S (Preclinical Stage)

While the specific therapeutic applications of C13H12Cl2N6S are yet to be defined, its chemical structure provides a basis for exploring its potential in various disease areas at the preclinical level. The initial exploration would involve screening the compound against a wide range of biological targets to identify any significant activity. mdpi.comfrontiersin.org

Potential areas for preclinical investigation include:

Oncology: Many novel chemical entities are first evaluated for their anticancer potential. mdpi.com Preclinical studies could assess the ability of C13H12Cl2N6S to inhibit the growth of various cancer cell lines, with promising results leading to further investigation in animal models of cancer. openaccessjournals.comnih.gov

Infectious Diseases: The presence of nitrogen and sulfur atoms in the structure of C13H12Cl2N6S suggests that it could be explored for antimicrobial or antiviral properties. frontiersin.org

Inflammatory Disorders: The compound could be tested in preclinical models of inflammation to determine if it has any immunomodulatory effects.

The development of novel agents like C13H12Cl2N6S often involves targeting specific molecules or pathways involved in disease progression. nih.gov Preclinical studies are crucial for identifying these targets and understanding the compound's mechanism of action. nih.gov

Development of Advanced Preclinical Models for C13H12Cl2N6S Evaluation (e.g., "organs-on-a-chip")

To overcome the limitations of traditional preclinical models, which often fail to accurately predict human responses, advanced models like organs-on-a-chip are being developed. tno.nlelveflow.com These microfluidic devices are designed to mimic the complex structure and function of human organs, providing a more physiologically relevant environment for drug testing. elveflow.commicrofluidics-innovation-center.com

For a new compound like C13H12Cl2N6S, organs-on-a-chip technology offers several advantages:

Improved Prediction of Efficacy and Toxicity: By using human cells in a microenvironment that recapitulates organ-level function, these models can provide more accurate predictions of how C13H12Cl2N6S will behave in the human body. tno.nlemulatebio.com For instance, a liver-on-a-chip could be used to assess the compound's metabolism and potential for drug-induced liver injury with high sensitivity and specificity. emulatebio.comnih.gov

Mechanistic Insights: These models allow for real-time monitoring of cellular responses to the compound, helping researchers to understand its mechanism of action and identify potential safety issues early in the development process. elveflow.com

Personalized Medicine: In the future, organs-on-a-chip could be created using patient-derived cells, allowing for the testing of C13H12Cl2N6S on an individual basis to predict efficacy and potential adverse reactions. tno.nl

The use of such advanced preclinical models can help to de-risk the development of C13H12Cl2N6S, increasing the likelihood of success in subsequent clinical trials. nih.gov

Repurposing Strategies for C13H12Cl2N6S in Neglected Diseases (Preclinical Focus)

Drug repurposing, or finding new uses for existing compounds, is a particularly valuable strategy for neglected tropical diseases (NTDs), which disproportionately affect low-income populations and suffer from a lack of research and development investment. nih.govaccscience.com If initial screenings of C13H12Cl2N6S show promise, a repurposing strategy could be employed to investigate its potential against NTDs.

The process for preclinical repurposing of C13H12Cl2N6S would involve:

In Silico Screening: Computational methods can be used to predict whether C13H12Cl2N6S might be effective against pathogens that cause NTDs. researchgate.net

In Vitro and In Vivo Testing: The compound would then be tested against these pathogens in laboratory and animal models to confirm any predicted activity. researchgate.net

Target-Based Repurposing: This approach involves identifying a target in a pathogen that is similar to a known target of the compound in humans. researchgate.net If C13H12Cl2N6S is found to act on a particular human protein, researchers could investigate whether a similar protein exists in a parasite or bacterium responsible for an NTD.

This strategy offers a faster and more cost-effective path to developing new treatments for these devastating diseases. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.